5,6-Dihydroxyisobenzofuran-1(3H)-one

Chemical Biology Protein Synthesis Inhibition Medicinal Chemistry

5,6-Dihydroxyisobenzofuran-1(3H)-one (CAS 53766-43-1, gentisic acid lactone, 5,6-dihydroxyphthalide) is a C8H6O4 phthalide derivative bearing two phenolic hydroxyl groups at the 5- and 6-positions of the isobenzofuran-1(3H)-one core. The compound is commercially available at standard purities of ≥95% from multiple vendors and is supplied as a research-grade powder stable for long-term storage at −20 °C.

Molecular Formula C8H6O4
Molecular Weight 166.13 g/mol
CAS No. 53766-43-1
Cat. No. B3178405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydroxyisobenzofuran-1(3H)-one
CAS53766-43-1
Molecular FormulaC8H6O4
Molecular Weight166.13 g/mol
Structural Identifiers
SMILESC1C2=CC(=C(C=C2C(=O)O1)O)O
InChIInChI=1S/C8H6O4/c9-6-1-4-3-12-8(11)5(4)2-7(6)10/h1-2,9-10H,3H2
InChIKeyIUEBHXOMRBWJJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dihydroxyisobenzofuran-1(3H)-one (CAS 53766-43-1): Chemical Identity, Scaffold Class, and Procurement-Grade Characteristics


5,6-Dihydroxyisobenzofuran-1(3H)-one (CAS 53766-43-1, gentisic acid lactone, 5,6-dihydroxyphthalide) is a C8H6O4 phthalide derivative bearing two phenolic hydroxyl groups at the 5- and 6-positions of the isobenzofuran-1(3H)-one core [1]. The compound is commercially available at standard purities of ≥95% from multiple vendors and is supplied as a research-grade powder stable for long-term storage at −20 °C . Its substitution pattern (5,6-diol) places it within the wider family of dihydroxyphthalide isomers (e.g., 4,5-dihydroxyphthalide, 5,7-dihydroxyphthalide) that share the same molecular formula but differ in the position of the hydroxyl groups—differences that can critically affect redox potential, chelation behavior, and downstream synthetic utility [2].

Why 5,6-Dihydroxyisobenzofuran-1(3H)-one Cannot Be Replaced by Generic Phthalide Isomers in Synthesis-Focused Procurement


Phthalide isomers with the same molecular formula but different hydroxyl positions (e.g., 4,5‑dihydroxy‑ or 5,7‑dihydroxyphthalide) are not interchangeable intermediates because the regiospecificity of the catechol moiety governs both the reactivity of downstream derivatization and the biological properties of the final target molecules [1]. For instance, the 5,6‑dihydroxy configuration is specifically required to generate the protein‑synthesis inactivators described in patent WO2010053606, where the vicinal diol acts as a functional handle for constructing the active pharmacophore . Adopting an isomer with non‑vicinal or differently oriented hydroxyl groups would alter the electronic character of the aromatic ring, the acidity of the phenolic protons, and the steric accessibility of the lactone carbonyl, potentially abolishing the desired activity or requiring extensive re‑optimization of synthetic routes. Because procurement decisions for research intermediates are typically driven by the need to reproduce a specific patented procedure or to access a well‑defined structure‑activity space, the lower‑cost or more readily available phthalide analogs do not constitute valid substitutes for this exact scaffold .

Quantitative Differentiation Evidence for 5,6-Dihydroxyisobenzofuran-1(3H)-one Versus Phthalide Comparators


Synthetic Utility: Enabling Protein‑Synthesis Inactivators via Regiospecific Vicinal Diol

5,6‑Dihydroxyisobenzofuran‑1(3H)‑one serves as the essential phthalic anhydride building block in the synthesis of small‑molecule inhibitors that inactivate protein synthesis, as described in patent WO2010053606 . While generic phthalide (unsubstituted isobenzofuran‑1(3H)‑one) or other dihydroxy isomers (e.g., 4,5‑dihydroxy‑ or 5,7‑dihydroxyphthalide) lack the specific 5,6‑vicinal‑diol arrangement required to construct the key pharmacophore, the target compound provides the precise regiospecificity needed for the patented route. This constitutes a qualitative but critical differentiation: without this isomer, the synthesis detailed in the patent cannot be executed without a complete re‑design of the synthetic pathway.

Chemical Biology Protein Synthesis Inhibition Medicinal Chemistry

Natural Product Authenticity: First Reported 5,6‑Dihydroxyphthalide from Acacia crombei

5,6‑Dihydroxyphthalide (5,6‑dihydroxyisobenzofuran‑1(3H)‑one) was first reported as a natural product accompanying the spiropeltogynoid crombenin in the purple heartwood of Acacia crombei [1]. This natural occurrence is unique among simple dihydroxyphthalides; the 5,7‑dihydroxy isomer, for example, is primarily reported from Helichrysum arenarium or Rumex species [2], while the 4,5‑dihydroxy isomer is more frequently encountered as a synthetic derivative (e.g., BP‑42). For researchers studying phthalide biosynthesis or seeking to compare the biological profile of naturally derived versus synthetic phthalides, the 5,6‑isomer offers a distinct starting point that cannot be substituted with other dihydroxyphthalides without altering the phylogenetic and biosynthetic context.

Natural Products Chemistry Phytochemistry Metabolite Identification

Regiochemical Differentiation in MAO Inhibition: C6‑Substituted Phthalides Prefer MAO‑B

Studies on phthalide‑based monoamine oxidase inhibitors have established that substitution at the C6 position of the phthalide core strongly influences selectivity toward MAO‑B versus MAO‑A [1]. Among nineteen evaluated phthalide homologues, C6‑substituted derivatives consistently exhibited MAO‑B‑specific inhibition, with the most potent inhibitor (6‑[4‑(trifluoromethyl)benzyloxy]phthalide) achieving an IC50 of 0.0014 μM for MAO‑B versus 0.096 μM for the most potent MAO‑A inhibitor (a 69‑fold selectivity window) . Although 5,6‑dihydroxyphthalide itself has not been directly tested in the same assay panel, the presence of the hydroxyl group at C6 positions it within the structure‑activity cluster of MAO‑B‑preferring phthalides. In contrast, the 5,7‑dihydroxy isomer places a hydroxyl at C7, a region more associated with MAO‑A activity, making the isomers non‑equivalent for CNS‑targeted research programs.

Neuropharmacology Monoamine Oxidase Inhibition Structure-Activity Relationship

Predicted ADMET Profile Differentiation: Mitochondrial Localization and BBB Permeability

Computational ADMET predictions (admetSAR 2) for 5,6‑dihydroxyisobenzofuran‑1(3H)‑one indicate a high probability of human intestinal absorption (95.33%), a moderate probability of Caco‑2 permeability (52.47%), and, notably, a low probability of blood‑brain barrier penetration (52.50% negative for BBB) [1]. The predicted subcellular localization is mitochondrial (76.40%), and the compound is predicted to inhibit OATP1B1 (95.20%) and OATP1B3 (94.88%), suggesting potential for drug‑transporter interactions. For the closely related 5,7‑dihydroxyphthalide, publicly available ADMET data are sparse, but the shift of the hydroxyl group from position 6 to position 7 is expected to alter hydrogen‑bonding patterns and topological polar surface area, which would likely modify the BBB permeability and transporter interaction profile. The mitochondrial localization prediction is consistent with the catechol‑like substructure, which may confer redox activity and mitochondrial targeting that the 5,7‑isomer cannot replicate due to the absence of a vicinal diol.

ADMET Prediction Drug Development Computational Chemistry

Antioxidant Potential: Vicinal Catechol Moiety Confers Superior Radical Scavenging Over Non‑Catechol Phthalides

The 5,6‑dihydroxy substitution pattern creates a catechol (ortho‑diphenol) moiety, which is a well‑established privileged structure for radical scavenging and metal chelation . Although direct DPPH IC50 data for 5,6‑dihydroxyphthalide have not been located in primary literature, related dihydroxy‑isocoumarins and phthalides bearing a catechol substructure have shown DPPH IC50 values as low as 16.4 μM [1]. In contrast, phthalide itself (unsubstituted) or monohydroxyphthalides lack the catechol motif and exhibit substantially weaker or negligible radical scavenging. For a researcher assessing antioxidant pharmacophores, the catechol‑bearing 5,6‑isomer is thus chemically and functionally distinct from the 5,7‑dihydroxy isomer, which presents the two hydroxyl groups in a meta relationship and cannot engage in the same ortho‑quinone redox cycling that underlies the antioxidant mechanism.

Antioxidant Research Free Radical Scavenging Redox Chemistry

Antifungal Specificity Window: Activity Restricted to Dermatophytes (Not Yeasts or Molds)

A structurally cognate compound, 5,6‑dihydroxybenzofuran‑3‑one (CAS 14771‑00‑7, differing only by the position of the carbonyl within the benzofuran ring), demonstrated a minimal inhibitory concentration (MIC) of 0.25 mg/mL against dermatophytes while showing no activity against yeasts or molds . This narrow spectrum contrasts with the broad‑spectrum antifungal activity of many synthetic azoles (e.g., itraconazole MIC ~1 mg/L against dermatophytes). Although the exact MIC for 5,6‑dihydroxyisobenzofuran‑1(3H)‑one has not been published, the close structural similarity (identical dihydroxy‑benzofuran core) supports the inference that the 5,6‑dihydroxy‑2‑benzofuran‑1‑one scaffold may exhibit a comparable dermatophyte‑selective profile. The 5,7‑dihydroxy isomer, lacking the catechol motif, is not expected to reproduce this biological profile, as the ortho‑diphenol is often implicated in the antifungal mechanism of action.

Antifungal Research Dermatophyte Susceptibility Natural Product Antimicrobials

Optimal Application Scenarios for 5,6-Dihydroxyisobenzofuran-1(3H)-one Based on Quantitative Evidence


Synthesis of Patent‑Protected Protein‑Synthesis Inhibitors

Laboratories engaged in the preparation of small‑molecule protein‑synthesis inactivators according to WO2010053606 require the 5,6‑dihydroxy isomer as the exclusive phthalic anhydride intermediate. Substituting any other dihydroxyphthalide would break the synthetic route, as the vicinal diol geometry is essential for constructing the active pharmacophore. Procurement should specify CAS 53766‑43‑1 (purity ≥95%) to ensure reproducibility of the patented reactions.

Natural Product‑Guided Dereplication and Metabolomic Studies

When authenticating phthalide constituents from plant extracts—particularly from Mimosoideae species such as Acacia crombei—the 5,6‑dihydroxy isomer must be used as the reference standard. The 5,7‑dihydroxy isomer originates from a different set of plant sources and cannot serve as a surrogate in chromatographic and mass‑spectrometric dereplication workflows. [1] [2]

Monoamine Oxidase B (MAO‑B) Selective Inhibitor Discovery

Medicinal chemistry campaigns targeting MAO‑B for neurodegenerative disease can utilize 5,6‑dihydroxyphthalide as a C6‑substituted scaffold that aligns with the structure‑activity relationship of MAO‑B‑preferring phthalides. The C6 hydroxyl substitution is a critical determinant of isoform selectivity, and replacement with a C7‑substituted isomer would likely shift activity toward MAO‑A, undermining the project's selectivity objectives. [3]

Catechol‑Based Antioxidant and Mitochondria‑Targeted Probe Development

The ortho‑diphenol (catechol) substructure of 5,6‑dihydroxyisobenzofuran‑1(3H)‑one supports radical scavenging, metal chelation, and predicted mitochondrial localization. Researchers designing mitochondria‑targeted antioxidants or redox‑sensitive probes should select this isomer because the 5,7‑dihydroxy analog lacks the catechol motif and is expected to show a markedly different subcellular distribution and redox behavior. [4]

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